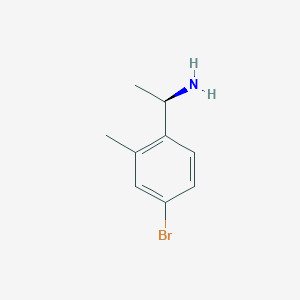

(R)-1-(4-Bromo-2-methyl-phenyl)-ethylamine

Description

Overview of Chiral Amines as Indispensable Building Blocks in Organic Synthesis

Chiral amines are organic compounds containing an amine group attached to a stereocenter, rendering them non-superimposable on their mirror images. They are fundamental to the synthesis of a vast array of complex molecules. google.comnih.gov It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain at least one chiral amine moiety. nih.gov Their utility stems from their ability to serve multiple roles in chemical transformations. They can act as chiral auxiliaries, temporarily imparting chirality to a substrate to direct the stereochemical outcome of a reaction, and can be subsequently removed. smolecule.com Furthermore, they are crucial components of chiral ligands for metal-based catalysts and are increasingly used as organocatalysts themselves, driving reactions with high enantioselectivity. smolecule.comchemicalbook.com The synthesis of chiral amines can be achieved through various methods, including the resolution of racemic mixtures, asymmetric hydrogenation, and biocatalytic approaches using enzymes like transaminases. nih.govgoogleapis.com

Stereochemical Importance of Enantiomerically Pure Compounds

Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit remarkably different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact differently with each enantiomer. google.com The classic and tragic example of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscores the critical importance of enantiomeric purity in pharmaceuticals. google.com Consequently, the production of single-enantiomer drugs is often preferred to enhance efficacy and minimize potential adverse effects. google.com Beyond medicine, enantiomeric purity is vital in agrochemicals, where different enantiomers can have varying effects on target pests and the environment, and in materials science for the development of materials with unique optical or electronic properties. The use of enantiomerically pure compounds in synthesis can also lead to more efficient and sustainable chemical processes.

Positioning of (R)-1-(4-Bromo-2-methyl-phenyl)-ethylamine within the Family of Chiral Phenylethylamines

This compound belongs to the well-established family of 1-phenylethylamines, which are widely recognized as "privileged" chiral auxiliaries and inducers in asymmetric synthesis. smolecule.com The parent compound, 1-phenylethylamine (B125046), is a cost-effective and versatile building block available in both enantiomeric forms. smolecule.com The subject of this article, this compound, is a more complex derivative, featuring a bromine atom at the para-position and a methyl group at the ortho-position of the phenyl ring. These substitutions are expected to modulate its steric and electronic properties compared to the unsubstituted parent amine, potentially offering unique advantages in specific asymmetric transformations. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, while the ortho-methyl group provides additional steric bulk near the chiral center, which can enhance stereochemical control in reactions where it is used as a chiral auxiliary or ligand component.

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | This compound | (R)-(+)-1-(4-Bromophenyl)ethylamine |

| Molecular Formula | C₉H₁₂BrN | C₈H₁₀BrN |

| Molecular Weight | 214.10 g/mol | 200.08 g/mol |

| Appearance | Not specified in literature | Clear, colorless to almost colorless liquid |

| Density | Not specified in literature | 1.390 g/mL at 20 °C |

| Optical Activity | Not specified in literature | [α]20/D +20.5±1°, c = 3% in methanol |

| CAS Number | 59315580 | 45791-36-4 |

Note: Detailed experimental data for this compound is limited in publicly available literature. Data for the related, less substituted compound is provided for comparison.

Research Gaps and Current Challenges in the Study of Substituted Chiral Amines

While the field of asymmetric synthesis has made significant strides, challenges remain, particularly in the development and application of novel substituted chiral amines like this compound. A primary challenge is the development of cost-effective, safe, and scalable synthetic routes to these often complex molecules. For many substituted chiral amines, the synthesis may involve multiple steps, the use of expensive reagents, or difficult purification procedures, hindering their widespread adoption.

A significant research gap, evident in the case of this compound, is the lack of comprehensive studies detailing their application in asymmetric synthesis. While their potential as chiral auxiliaries or ligands can be inferred from their structure, detailed experimental validation, including reaction scope, yields, and enantioselectivities, is often not available in the scientific literature. This limits the ability of synthetic chemists to rationally select the optimal chiral amine for a specific transformation. Furthermore, for many biocatalytic methods, a key challenge is overcoming the limited substrate scope of enzymes and problematic reaction equilibria. googleapis.com Addressing these gaps through further research will be crucial to unlocking the full potential of this important class of molecules.

Properties

IUPAC Name |

(1R)-1-(4-bromo-2-methylphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5,7H,11H2,1-2H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCHYPOMQPPOJT-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Br)[C@@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Enantiopure R 1 4 Bromo 2 Methyl Phenyl Ethylamine

Direct Asymmetric Synthesis Approaches

Direct asymmetric synthesis offers an efficient route to chiral amines by establishing the stereocenter in a single step from a prochiral precursor. These methods often rely on chiral catalysts to control the stereochemical outcome of the reaction.

Asymmetric Hydrogenation of Imines and their Derivatives

Asymmetric hydrogenation of imines is a powerful tool for the synthesis of chiral amines. nih.gov This approach involves the reduction of a C=N double bond using a chiral catalyst, typically based on transition metals like iridium, rhodium, or ruthenium, in the presence of hydrogen gas. For the synthesis of (R)-1-(4-Bromo-2-methyl-phenyl)-ethylamine, the corresponding prochiral ketimine, derived from 4-bromo-2-methylacetophenone, would be the substrate.

A significant advancement in this area is the use of N-sulfinyl ketimines. The N-sulfinyl group acts as a chiral auxiliary and an activating group, facilitating the asymmetric reduction. The diastereoselective addition of a hydride to the imine carbon is directed by the chiral sulfinyl group. Subsequent removal of the sulfinyl group yields the desired enantiopure amine. While specific examples for the synthesis of this compound via this method are not extensively detailed in the provided results, the general applicability of asymmetric hydrogenation of N-sulfonyl imines suggests its potential. dicp.ac.cn The development of earth-abundant metal catalysts, such as manganese, for the asymmetric hydrogenation of ketimines has also shown promise for a wide range of substrates. nih.gov

| Catalyst Type | Substrate | Key Features |

| Iridium-based catalysts | Imines, N-Aryl Imines | High activity and enantioselectivity (up to 97% ee). nih.gov |

| Manganese-based catalysts | Dialkyl Ketimines | Earth-abundant metal, high turnover numbers. nih.gov |

| Nickel-based catalysts | Cyclic N-sulfonylimines | Effective for kinetic resolution. dicp.ac.cn |

Enantioselective Reductive Amination of Substituted Acetophenones

Enantioselective reductive amination is another direct method for producing chiral amines. This one-pot reaction combines a ketone (in this case, 4-bromo-2-methylacetophenone) with an amine source and a reducing agent in the presence of a chiral catalyst. The in-situ-formed imine is then asymmetrically reduced to the chiral amine.

This method avoids the isolation of the often-unstable imine intermediate. The success of this reaction heavily depends on the compatibility of the catalyst with both the imine formation and the subsequent reduction steps. While the search results mention reductive amination in the context of synthesizing other chiral amines, specific conditions and catalysts for the direct synthesis of this compound are not explicitly provided. thieme-connect.de However, the general strategy remains a viable and attractive option.

Catalytic Asymmetric Transfer Hydrogenation for Chiral Amine Formation

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure hydrogen gas. rsc.org In this process, a hydrogen donor, such as isopropanol (B130326) or formic acid, is used to reduce the imine in the presence of a chiral transition metal catalyst. Ruthenium and iridium complexes are commonly employed for this transformation. rsc.org The synthesis of this compound via ATH would involve the reduction of the corresponding imine using a chiral catalyst and a suitable hydrogen source. Nickel(II) complexes with chiral (pyridyl)imine ligands have also been investigated for the ATH of ketones, indicating a broadening scope of catalysts for such reactions. rsc.org

| Catalyst System | Hydrogen Source | Substrate |

| Ruthenium complexes | Isopropanol, Formic acid | Ketones, Imines |

| Iron complexes | Isopropanol, Formic acid | Ketones |

| Nickel(II) complexes | Isopropanol | Ketones |

Chemoenzymatic Synthesis and Biocatalytic Transformations

Biocatalysis, utilizing enzymes such as transaminases, offers a highly selective and environmentally friendly approach to chiral amine synthesis. Transaminases can catalyze the asymmetric amination of a ketone by transferring an amino group from a donor molecule to the ketone substrate. For the synthesis of this compound, a suitable transaminase would be selected to stereoselectively aminate 4-bromo-2-methylacetophenone.

This chemoenzymatic approach often provides products with very high enantiomeric excess under mild reaction conditions. The broad substrate scope and high selectivity of engineered transaminases make them a powerful tool for industrial-scale production of chiral amines.

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

This strategy involves the temporary attachment of a chiral auxiliary to the prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed, yielding the enantiopure product.

Application of Chiral Auxiliaries in Imine Formation and Subsequent Reduction

In this approach, the prochiral ketone, 4-bromo-2-methylacetophenone, is first condensed with a chiral amine to form a chiral imine or enamine. The inherent chirality of the auxiliary then directs the diastereoselective reduction of the C=N double bond. A common chiral auxiliary for this purpose is (R)- or (S)-1-phenylethylamine. sigmaaldrich.com

The resulting diastereomeric amines can then be separated by crystallization or chromatography. Finally, the chiral auxiliary is cleaved, often through hydrogenolysis, to yield the desired this compound. sigmaaldrich.com The use of chiral oxazolidinones as auxiliaries has also been reported for the synthesis of other chiral compounds, demonstrating the versatility of this general strategy. nih.gov

| Chiral Auxiliary | Reaction Sequence | Key Advantage |

| (R)- or (S)-1-Phenylethylamine | Imine formation, diastereoselective reduction, auxiliary removal. | Well-established, commercially available auxiliaries. sigmaaldrich.com |

| Chiral Oxazolidinones | Attachment to substrate, stereodirected reaction, removal. | High diastereoselectivity in various reactions. nih.gov |

| (R)-2-Phenylglycinol | Strecker reaction for amino acid synthesis. | Can be used for the synthesis of α-amino acids. nih.gov |

Evaluation of Diastereoselectivity and Diastereomeric Excess

The success of a stereoselective synthesis is quantified by the diastereomeric excess (d.e.), which measures the preference for the formation of one diastereomer over another. The determination of d.e. is critical and is typically accomplished using analytical techniques that can distinguish between stereoisomers.

Analytical Methods for Determining Diastereomeric Excess:

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a powerful and widely used method for separating enantiomers and diastereomers. The differential interaction of the stereoisomers with the chiral selector in the column leads to different retention times, allowing for their quantification. Gas Chromatography (GC) on a chiral column can also be employed for volatile compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly with the use of chiral solvating or derivatizing agents, can also be used to determine the ratio of diastereomers in a mixture.

Illustrative Data for Diastereomeric Excess Determination (Hypothetical):

The following table illustrates the type of data that would be generated from a chiral HPLC analysis for the synthesis of this compound, assuming a successful diastereoselective reduction of a suitable precursor.

Table 1: Hypothetical Chiral HPLC Data for Diastereomeric Excess Determination

| Diastereomer | Retention Time (min) | Peak Area | % Area |

|---|---|---|---|

| (R,R)-diastereomer | 10.5 | 99.25 | 99.25% |

| (S,R)-diastereomer | 12.1 | 0.75 | 0.75% |

This table is illustrative and does not represent actual experimental results.

Strategic Incorporation of Halogen and Methyl Substituents

The synthesis of the target amine requires a precursor phenyl ring with a specific substitution pattern: a bromine atom at the para-position and a methyl group at the ortho-position relative to the ethylamine (B1201723) moiety. The regioselective introduction of these substituents is a key strategic consideration.

Regioselective Bromination of Phenyl Ring Precursors

The introduction of a bromine atom onto an aromatic ring can be achieved through electrophilic aromatic substitution. The directing effects of existing substituents on the ring are crucial for achieving the desired regioselectivity. For instance, starting with 2-methylaniline, direct bromination would likely lead to a mixture of isomers. A more controlled approach involves the protection of the amino group, followed by directed ortho-lithiation and subsequent reaction with a bromine source, or by utilizing the directing effect of the acetyl group in a precursor like 2'-methylacetophenone.

Synthetic Pathways for ortho-Methylation and para-Bromination Patterns

A common and effective strategy to achieve the desired substitution pattern is to start with a commercially available, appropriately substituted precursor. In this case, 4-Bromo-2-methylaniline (B145978) is a viable starting material. This aniline (B41778) can be converted to the corresponding acetophenone, 4'-Bromo-2'-methylacetophenone, through various methods, such as a diazotization reaction followed by a reaction with a suitable acetylating agent.

Alternatively, one could start with 2-methyltoluene and perform a regioselective bromination at the para position. The methyl group is an ortho-, para-director; therefore, bromination of 2-methyltoluene would yield a mixture of 2-bromo- and 4-bromo-2-methyltoluene. Separation of these isomers would be necessary. Once the desired 4-bromo-2-methyltoluene is obtained, it can be converted to 4'-bromo-2'-methylacetophenone via Friedel-Crafts acylation.

A plausible synthetic sequence starting from 4-bromo-2-methylaniline is outlined below:

Diazotization of 4-bromo-2-methylaniline: The aniline is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

Conversion to 4'-bromo-2'-methylacetophenone: The diazonium salt can then be subjected to a reaction, such as a Heck or Suzuki coupling, with a suitable vinyl ether followed by hydrolysis, or through a Sandmeyer-type reaction with potassium acetylacetonate.

Asymmetric synthesis of the amine: The resulting 4'-bromo-2'-methylacetophenone can then be converted to this compound through various asymmetric methods, such as asymmetric reductive amination or the use of a chiral auxiliary. nih.gov

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of chiral amines aims to reduce the environmental impact of chemical processes. Key considerations include atom economy, the use of less hazardous reagents and solvents, and the development of catalytic methods.

Biocatalysis offers a powerful green alternative for the synthesis of chiral amines. Enzymes, such as transaminases, can catalyze the asymmetric amination of ketones with high enantioselectivity under mild, aqueous conditions. The use of a transaminase could potentially allow for the direct conversion of 4'-bromo-2'-methylacetophenone to this compound in a single, highly selective step, generating minimal waste.

Asymmetric hydrogenation is another green approach that utilizes a chiral catalyst to reduce an imine precursor to the desired chiral amine with high enantioselectivity. This method is highly atom-economical as it involves the addition of a hydrogen molecule.

The choice of reagents and solvents also plays a significant role in the greenness of a synthetic route. For example, employing a solid, recyclable brominating agent instead of elemental bromine can reduce hazards and waste. Similarly, minimizing the use of volatile organic solvents and exploring water-based reaction systems are key tenets of green chemistry.

Chiral Resolution Techniques for Racemic 1 4 Bromo 2 Methyl Phenyl Ethylamine

Classical Chiral Resolution via Diastereomeric Salt Formation and Fractional Crystallization

The most established method for resolving racemic amines is the formation of diastereomeric salts with a chiral resolving agent, followed by separation through fractional crystallization. This process leverages the different physical properties, primarily solubility, of the resulting diastereomeric salts.

The choice of a resolving agent is paramount for a successful resolution. For basic compounds like 1-(4-bromo-2-methyl-phenyl)-ethylamine, chiral acids are the resolving agents of choice. Naturally occurring acids and their derivatives are often preferred due to their availability and cost-effectiveness.

Tartaric Acid and its Derivatives : d-Tartaric acid is a widely used resolving agent for amphetamine-like compounds, which are structurally related to the target amine. bme.hu The resolution can be effectively carried out using d-tartaric acid or its acylated derivatives, such as O,O'-dibenzoyl-L-tartaric acid (DBTA). bme.hursc.org The screening of various acidic resolving agents is a common starting point to identify the one that forms diastereomeric salts with the most significant difference in solubility. rsc.org For instance, in the resolution of similar amines, agents like (S)-naproxen have also proven effective. rsc.org The efficiency of resolution is a direct consequence of the molecular recognition and the stability of the crystal lattice formed between the amine and the chiral acid.

The solvent system and physical conditions of crystallization are critical variables that dictate the efficiency of the separation, influencing both the yield and the enantiomeric purity of the desired product.

Solvent Polarity and Composition : The dielectric constant (ε) of the solvent plays a significant role. For many amine resolutions, lower solvent polarity tends to favor higher optical purity in the precipitated salt. nii.ac.jp A "dielectrically controlled resolution" method can sometimes be employed, where the choice of solvent determines which enantiomer's salt preferentially crystallizes. researchgate.net Mixed solvent systems, particularly aqueous-alcoholic solutions (e.g., isopropanol (B130326)/water, ethanol/water), are frequently used. bme.hursc.orgnii.ac.jp The inclusion of water molecules can be crucial, as they can reinforce the hydrogen-bonding network within the crystal lattice of the less-soluble diastereomeric salt, thereby enhancing resolution efficiency. rsc.org

Crystallization Conditions : Temperature and crystallization time are key parameters. A study on the resolution of a similar amine, 1-methyl-2-phenyl-ethylamine, using tartaric acid in isopropanol (IPA) demonstrated that varying these conditions significantly impacts the outcome. gavinpublishers.com Rapidly filtering the hot, crystallized mixture can yield a diastereomeric salt with a certain enantiomeric excess (ee), which can be further improved through subsequent purification steps. gavinpublishers.com

The following table summarizes the impact of different solvents on resolution efficiency, based on principles observed in the resolution of analogous amines.

| Resolving Agent | Solvent System | Observation | Reference |

| (S)-N-Tosyl-phenylalanine | Ethanol (EtOH), 2-Propanol (2-PrOH) | Yields highly optically pure (S)-amine as the less-soluble salt. | nii.ac.jp |

| (S)-N-Tosyl-phenylalanine | Methanol (MeOH), Water | Lower optical purity compared to less polar alcohols. | nii.ac.jp |

| d-Tartaric Acid | Aqueous Alcohol, Alcohol | Effective for resolving amphetamine derivatives. | bme.hu |

| Dibenzoyl-L-tartaric acid | Aqueous Alcohols | High resolution efficiency due to reinforced hydrogen-bonding by water. | rsc.org |

| (S)-Mandelic Acid | Various Alcohols | Configuration of the less-soluble salt can depend on the solvent's dielectric constant. | researchgate.net |

This table is generated based on data from resolutions of structurally similar amines to illustrate general principles.

Achieving high yield and high enantiomeric purity often requires optimization beyond the initial crystallization.

Recrystallization : The most common strategy to enhance enantiomeric purity is the recrystallization of the diastereomeric salt. The initial precipitate, which may have a moderate enantiomeric excess, is re-dissolved in a suitable solvent and recrystallized. This process enriches the less-soluble diastereomer, leading to a higher ee. For example, a diastereomeric salt obtained with an initial ee of 83.5% was purified by suspension in an isopropanol-hydrochloric acid solution and heating, resulting in an improved ee of 95%. gavinpublishers.com

Use of Additives : In some cases, the addition of a small amount of a structurally related compound can act as a nucleation inhibitor for the more soluble diastereomer, widening its metastable zone and improving the recovery of the less soluble salt. researchgate.net

Half-Equivalent Method : Using a sub-stoichiometric amount (e.g., a half equivalent) of the resolving agent can be an effective strategy. In one such method, the other half is replaced by an achiral acid like hydrochloric acid. This can influence the crystallization kinetics and thermodynamics favorably, leading to efficient separation. gavinpublishers.com

"Dutch Resolution" is a notable variation of classical resolution that employs a mixture of structurally related resolving agents, referred to as a "family" of resolving agents. researchgate.net

This technique can be more effective than using any single resolving agent from the family alone. researchgate.net The synergistic effect arises from the ability of the mixture to form a more ordered and stable crystalline solid solution with one of the enantiomers of the racemate, enhancing the selectivity of the precipitation. nih.gov This method can be particularly advantageous when individual resolving agents perform poorly. mdma.ch The success of Dutch Resolution relies on the principle that structurally similar resolving agents can interact in the crystallization process to promote better diastereomeric salt formation. researchgate.net

Reciprocal resolution is an extension of this concept where mixtures of racemic compounds are resolved with a single resolving agent. While less common, the underlying principles of differential solid-solution formation are similar.

Chromatographic Enantioseparation Methods

Chromatographic techniques offer a powerful alternative to classical resolution, providing high-resolution separation for both analytical quantification and preparative isolation.

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of the analyte, leading to different retention times and thus, separation.

Analytical Scale : For analytical purposes, chiral HPLC is used to determine the enantiomeric excess (ee) or optical purity of a sample. A study on the separation of the closely related 1-(4-bromophenyl)-ethylamine demonstrated baseline separation using a Chirosil RCA(+) column. researchgate.net This type of CSP is based on a crown ether, specifically (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, bonded to silica (B1680970) gel. The separation was achieved using a mobile phase consisting of aqueous perchloric acid with an organic modifier like acetonitrile (B52724) or methanol. researchgate.net

Preparative Scale : Preparative chiral HPLC is a standard method for obtaining pure enantiomers in quantities ranging from milligrams to kilograms, which is essential in pharmaceutical development. nih.govnih.gov Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for their broad applicability and high loading capacity. nih.gov The use of polar organic solvents as the mobile phase is often advantageous in preparative separations. nih.gov The process involves scaling up the analytical method by using larger columns and higher flow rates to process larger quantities of the racemic mixture in a single run. nih.gov

The following table outlines typical conditions for the chiral HPLC separation of 1-(4-bromophenyl)-ethylamine, which are directly applicable to its 2-methyl derivative.

| Parameter | Condition | Reference |

| Column (CSP) | Chirosil RCA(+) ((+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid on silica) | researchgate.net |

| Mobile Phase | Water/Acetonitrile with 0.1% Perchloric Acid | researchgate.net |

| Detection | UV | nih.gov |

| Application | Analytical and Preparative Scale | researchgate.netnih.gov |

This table is generated based on data for the closely related analogue 1-(4-bromophenyl)-ethylamine.

Supercritical Fluid Chromatography (SFC) for Efficient Chiral Resolution

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of enantiomers, offering several advantages over traditional High-Performance Liquid Chromatography (HPLC). chromatographyonline.comsemanticscholar.org SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. chromatographyonline.com This results in lower viscosity and higher diffusivity compared to liquid mobile phases, allowing for faster separations and higher efficiency. chromatographyonline.comsemanticscholar.org

The application of SFC in chiral separations is particularly advantageous due to its compatibility with a wide range of chiral stationary phases (CSPs) and its enhanced selectivity in many cases. nih.gov The use of CO2-based mobile phases, often with a small percentage of an organic modifier like an alcohol, makes SFC a greener and more environmentally friendly technology compared to normal-phase HPLC, which often employs toxic solvents. chromatographyonline.com

While specific studies on the SFC-based resolution of racemic 1-(4-bromo-2-methyl-phenyl)-ethylamine are not extensively documented in the reviewed literature, the general principles of chiral SFC are highly applicable. For structurally similar compounds, such as other phenylalkylamines, polysaccharide-based CSPs have shown excellent performance in SFC. nih.govchromatographyonline.com The separation mechanism in SFC is influenced by factors such as the choice of CSP, the organic modifier and any additives, the back pressure, and the temperature, all of which can be optimized to achieve baseline resolution of the enantiomers. nih.gov The high throughput nature of modern SFC makes it an attractive method for the rapid screening of chiral separation conditions and for preparative scale separations to isolate the desired (R)-enantiomer. chromatographyonline.comnih.gov

Table 1: Comparison of Chromatographic Techniques for Chiral Separations

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

| Primary Mobile Phase | Supercritical CO2 | Liquid Solvents (e.g., hexane, ethanol, water) |

| Analysis Speed | Generally faster due to low viscosity | Can be slower, especially in normal phase |

| Environmental Impact | Greener, less toxic solvent usage | Can involve significant use of hazardous solvents |

| Operating Pressure | High | Moderate to High |

| Selectivity | Often provides complementary or enhanced selectivity | Well-established, but can be limited |

Development of Novel Chiral Stationary Phases for Enhanced Separation

The cornerstone of any successful chromatographic enantioseparation is the chiral stationary phase (CSP). chromatographyonline.com The development of novel CSPs is a continuous effort to improve selectivity, efficiency, and the range of applicability for chiral separations. mdpi.comresearchgate.net CSPs function by forming transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. chromatographyonline.com The primary interactions responsible for chiral recognition include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.

For the separation of primary amines like 1-(4-bromo-2-methyl-phenyl)-ethylamine, several classes of CSPs have proven effective. These include:

Polysaccharide-based CSPs: Derivatives of cellulose and amylose, such as those with phenylcarbamate substituents, are among the most widely used and successful CSPs for a broad range of chiral compounds, including aromatic amines. mdpi.com

Pirkle-type CSPs: These are based on a small chiral molecule covalently bonded to a silica support and are known for their high efficiency and durability. mdpi.com

Crown Ether-based CSPs: These are particularly effective for the separation of primary amines due to the interaction of the protonated amino group with the crown ether cavity. uta.edu

Cyclofructan-based CSPs: These have shown great promise for the separation of primary amines and can be operated in various mobile phase modes, including SFC. uta.edu

While the literature does not detail a CSP developed exclusively for 1-(4-bromo-2-methyl-phenyl)-ethylamine, the principles of CSP design suggest that a phase offering strong π-π interactions (due to the aromatic ring) and hydrogen bonding capabilities would be highly effective. The development of novel CSPs often involves creating new chiral selectors or using innovative immobilization techniques to enhance the performance and stability of the stationary phase. nih.gov

Table 2: Common Chiral Stationary Phases for Amine Separation

| CSP Type | Chiral Selector Example | Primary Interactions |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric hindrance |

| Pirkle-type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole-dipole |

| Crown Ether-based | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Host-guest complexation, hydrogen bonding |

| Cyclofructan-based | (R)-Naphthylethyl-functionalized cyclofructan 6 | Hydrogen bonding, steric interactions |

Dynamic Kinetic Resolution (DKR) and Related Techniques

Dynamic Kinetic Resolution (DKR) is a highly efficient strategy to overcome the 50% yield limitation of classical kinetic resolution. In DKR, the less reactive enantiomer is continuously racemized in situ, allowing for the theoretical conversion of 100% of the starting racemic material into a single, enantiomerically pure product.

Integration of Racemization Catalysts with Enantioselective Transformations

The successful implementation of DKR for primary amines like 1-(4-bromo-2-methyl-phenyl)-ethylamine hinges on the compatibility of a racemization catalyst with an enantioselective transformation, typically an enzymatic acylation. chimia.ch For benzylic amines, palladium-based catalysts have been shown to be effective for racemization. chimia.chschenautomacao.com.br These catalysts operate via a reversible dehydrogenation-hydrogenation mechanism.

Palladium nanoparticles supported on various materials, such as dolomite (B100054) or amino-functionalized siliceous mesocellular foam (Pd-AmP-MCF), have been successfully employed. schenautomacao.com.brnih.gov The use of these heterogeneous catalysts facilitates their separation from the reaction mixture and allows for their recycling. Ruthenium complexes have also been explored for the racemization of secondary alcohols and can be adapted for amines. acs.org The choice of catalyst and reaction conditions, such as temperature and the presence of a hydrogen source, is crucial to ensure efficient racemization without leading to undesirable side reactions. schenautomacao.com.br

Enzymatic Dynamic Kinetic Resolution (e.g., Lipase-Catalyzed Acylation)

The enantioselective step in the DKR of primary amines is most commonly a lipase-catalyzed acylation. nih.govnih.gov Lipases, such as Candida antarctica Lipase (B570770) B (CALB), often sold under the trade name Novozym 435, are widely used due to their broad substrate scope, high enantioselectivity, and stability in organic solvents. nih.govnih.gov

In a typical DKR process for a racemic amine, the lipase selectively acylates one enantiomer (e.g., the R-enantiomer) to form an amide. The unreacted (S)-enantiomer is then racemized by the metal catalyst, making it available for the enzymatic acylation. This cycle continues until the racemic amine is converted into the enantiomerically pure amide. The choice of the acylating agent can also have a significant impact on the reaction rate and efficiency. For instance, isopropyl methoxyacetate (B1198184) has been shown to be a highly effective acyl donor in these reactions. nih.gov The resulting amide can then be hydrolyzed to yield the desired enantiomerically pure (R)-1-(4-bromo-2-methyl-phenyl)-ethylamine.

Table 3: Key Components in the Dynamic Kinetic Resolution of Primary Amines

| Component | Example | Function |

| Substrate | Racemic 1-(4-Bromo-2-methyl-phenyl)-ethylamine | The starting material to be resolved |

| Racemization Catalyst | Palladium Nanoparticles (e.g., Pd/Dol) | In situ racemization of the unreacted enantiomer |

| Enzyme | Candida antarctica Lipase B (Novozym 435) | Enantioselective acylation of one enantiomer |

| Acyl Donor | Isopropyl methoxyacetate | Provides the acyl group for the enzymatic reaction |

| Solvent | Toluene | Provides a suitable reaction medium |

Advanced Analytical and Spectroscopic Methodologies for Chiral Purity and Absolute Configuration Determination

Determination of Enantiomeric Excess (ee)

Enantiomeric excess (ee) is a critical measure of the purity of a chiral substance, representing the degree to which one enantiomer is present in a greater amount than the other. nih.gov It is defined as the absolute difference between the mole fractions of the two enantiomers, often expressed as a percentage. nih.gov A sample containing 80% of the (R)-enantiomer and 20% of the (S)-enantiomer would have an enantiomeric excess of 60% in favor of the R-isomer. nih.gov The determination of ee for (R)-1-(4-Bromo-2-methyl-phenyl)-ethylamine relies on techniques that can distinguish between the R and S enantiomers, either by separating them or by observing differential interactions in a chiral environment.

Chiral High-Performance Liquid Chromatography (HPLC) for Quantitative Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the direct separation and quantification of enantiomers. The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.

For primary amines like 1-(4-Bromo-2-methyl-phenyl)-ethylamine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are highly effective. nih.gov Another successful approach for structurally related aromatic amines involves CSPs based on chemically bonded crown ethers, like (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, on a silica (B1680970) gel support. acs.org In a typical setup, a racemic sample of 1-(4-bromo-2-methyl-phenyl)-ethylamine is injected into the HPLC system. The enantiomers are separated on the chiral column, and a detector, commonly a UV spectrophotometer, measures the concentration of each enantiomer as it elutes. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers. The baseline separation of the two peaks is crucial for accurate quantification. acs.org

Table 1: Example HPLC Conditions for Enantiomeric Separation of Phenylalkylamines

| Parameter | Condition | Source |

| Column | Chirosil RCA(+) (Crown Ether CSP) | acs.org |

| Mobile Phase | Acetonitrile (B52724)/Water with 0.1% Perchloric Acid | acs.org |

| Flow Rate | 0.4 - 1.0 mL/min | nih.gov |

| Detection | UV (e.g., 254 nm) | nih.gov |

| Temperature | 35 °C | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization

Gas Chromatography (GC) on its own is typically performed with achiral stationary phases and cannot separate enantiomers. However, by employing an indirect method involving chiral derivatization, GC-MS becomes a highly effective tool for determining enantiomeric purity. This process involves reacting the chiral amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard achiral GC column.

For primary amines such as this compound, a common and effective CDA is S-(-)-N-trifluoroacetyl-L-prolyl chloride (L-TPC). nih.govnih.govnih.gov The reaction converts the (R)- and (S)-enantiomers of the amine into (R,S)- and (S,S)-diastereomeric amides, respectively. These diastereomers are then separated by capillary GC and detected by a mass spectrometer. The MS detector provides not only quantification based on peak area but also structural confirmation of the derivatives. nih.gov The ratio of the diastereomer peak areas directly corresponds to the enantiomeric ratio of the original amine sample. nih.gov

Table 2: GC-MS Analysis via Chiral Derivatization

| Step | Description | Reagent/Condition | Source |

| 1. Derivatization | The amine is reacted with a chiral derivatizing agent to form diastereomers. | S-(-)-N-trifluoroacetyl-L-prolyl chloride (L-TPC) | nih.govnih.gov |

| 2. Separation | The resulting diastereomers are separated using a standard achiral column. | Capillary GC (e.g., HP5-MS column) | nih.govnih.gov |

| 3. Detection | Mass spectrometry is used for identification and quantification of the separated diastereomers. | Electron Ionization Mass Spectrometry (EI-MS) | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Enantiomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and rapid method for determining enantiomeric excess without requiring chromatographic separation. The principle relies on making the enantiomers chemically non-equivalent (diastereotopic) in the NMR spectrum. This is achieved by adding a chiral auxiliary that interacts with the enantiomers of the analyte. There are two primary approaches: the use of chiral solvating agents (CSAs) and chiral derivatizing agents (CDAs).

Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte's enantiomers. These complexes have different NMR spectra, resulting in the splitting of signals for the (R)- and (S)-enantiomers of the analyte. The integration of these distinct signals allows for the direct calculation of the enantiomeric excess.

The differentiation arises because the diastereomeric complexes are geometrically different, leading to distinct chemical shifts. iu.edu This method is often complementary to chromatography. iu.edu For primary amines, effective CSAs include macrocyclic compounds like cyclodextrins and crown ethers, as well as chiral acids such as 1,1'-binaphthyl-2,2'-diyl hydrogen phosphate (B84403) (BNPPA). iu.edunih.gov Lanthanide-based chiral shift reagents can also be used, which induce large chemical shift differences between the diastereomeric complexes.

The use of Chiral Derivatizing Agents (CDAs) in NMR spectroscopy involves the covalent bonding of the chiral amine analyte to an enantiomerically pure CDA. This reaction creates a pair of stable diastereomers that exhibit distinct signals in the NMR spectrum (e.g., ¹H, ¹³C, ¹⁹F, or ³¹P NMR). nih.gov The key advantage is that the resulting chemical shift differences between the diastereomers are often larger and more easily resolved than with CSAs.

A notable strategy for primary amines is the Bull-James assembly, a three-component system where the amine condenses with 2-formylphenylboronic acid, which then binds to an enantiopure diol like (R)-1,1'-bi-2-naphthol (BINOL). nih.gov This forms a mixture of diastereoisomeric iminoboronate esters whose ratio can be easily determined by integrating well-resolved signals in the ¹H NMR spectrum. nih.gov Phosphorus-containing CDAs are also highly effective, allowing for analysis using ³¹P NMR, which offers a wide chemical shift range and often results in baseline-separated signals for the diastereomers. nih.govsigmaaldrich.com

Table 3: Comparison of NMR Methods for Enantiomeric Purity

| Method | Principle | Auxiliary Agent Examples | Advantages |

| Chiral Solvating Agents (CSA) | Formation of transient, non-covalent diastereomeric complexes. | 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNPPA), Cyclodextrins | Non-destructive, simple sample preparation. |

| Chiral Derivatizing Agents (CDA) | Covalent reaction to form stable diastereomers. | (R)-BINOL with 2-formylphenylboronic acid, Phosphorus-based reagents | Larger, clearer signal separation; applicable to various nuclei (¹H, ¹⁹F, ³¹P). |

Optical Rotation and Specific Rotation Measurements for Enantiomeric Purity Assessment

Optical rotation is a fundamental property of chiral substances. When plane-polarized light passes through a solution containing a chiral compound, the plane of polarization is rotated. The direction and magnitude of this rotation are characteristic of the compound. The specific rotation, [α], is a standardized measure defined as the observed rotation for a 1 g/mL solution in a 1 dm pathlength cell at a specific temperature and wavelength (typically the sodium D-line, 589 nm).

For a non-racemic mixture, the observed optical rotation can be used to determine the "optical purity," which is often used interchangeably with enantiomeric excess. The enantiomeric excess can be calculated using the following formula, provided the specific rotation of the pure enantiomer is known: nih.gov

ee (%) = ( [α]observed / [α]max ) × 100

Here, [α]observed is the specific rotation of the sample mixture, and [α]max is the specific rotation of the pure, single enantiomer. nih.gov For instance, a sample of (R)-(+)-1-(4-Bromophenyl)ethylamine, a structurally similar compound, has a reported specific rotation of +20.5° (c=3% in methanol). nih.gov If a sample of this compound exhibited a specific rotation of +10.25°, its enantiomeric excess would be calculated as 50%. While this method is simple and rapid, its accuracy can be compromised by the presence of other optically active impurities.

Circular Dichroism (CD) and Exciton-Coupled Circular Dichroism (ECCD) for Enantiomeric Purity

Circular Dichroism (CD) spectroscopy is a powerful non-destructive technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. Since enantiomers interact differently with circularly polarized light, CD spectroscopy can be used to assess the enantiomeric purity of a sample. A pure sample of this compound will produce a characteristic CD spectrum, while its enantiomer, the (S)-form, will produce a mirror-image spectrum. The presence of the opposing enantiomer as an impurity would lead to a decrease in the observed CD signal intensity, allowing for quantification of enantiomeric excess.

Exciton-Coupled Circular Dichroism (ECCD) is a highly sensitive extension of CD spectroscopy used for determining the absolute stereochemistry of molecules containing two or more chromophores. msu.eduresearchgate.net The method relies on through-space electronic interactions (exciton coupling) between the chromophores, which generates a characteristic bisignate (two-lobed) CD signal. researchgate.net The sign of this "couplet" directly correlates to the absolute configuration of the chiral center(s) that dictate the spatial orientation of the interacting chromophores. msu.edu

For a molecule like this compound, which contains a single phenyl chromophore, the ECCD method can be applied by introducing a second chromophore through derivatization. For instance, reacting the primary amine with a chiral or achiral reagent bearing a suitable chromophore can create a derivative where the original phenyl group and the newly introduced chromophore can interact. The resulting ECCD spectrum provides a reliable means of confirming the absolute configuration and, by extension, the enantiomeric purity. nih.govnih.gov The intensity of the ECCD signal is directly proportional to the amount of the major enantiomer present.

Elucidation of Absolute Configuration

While chiroptical methods provide valuable information, the unequivocal determination of absolute configuration often relies on methods that map the precise three-dimensional coordinates of atoms in a molecule.

Single-crystal X-ray diffraction is considered the gold standard for determining the absolute configuration of chiral molecules. core.ac.ukwikipedia.org This technique involves irradiating a single, high-quality crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern to build a three-dimensional electron density map of the molecule.

For chiral amines like this compound, direct crystallization can sometimes be challenging. A common and effective strategy is to form a salt with a chiral resolving agent of known absolute configuration, such as tartaric acid or camphorsulfonic acid. This reaction creates a pair of diastereomers, which have different physical properties and are often more amenable to crystallization. The crystal structure of one of the diastereomeric salts is then determined. Since the absolute configuration of the resolving agent is already known, the configuration of the chiral amine can be unambiguously assigned by relating it to the known stereocenter within the crystal lattice. nih.gov

Alternatively, a derivative of the amine can be synthesized. For example, a Schiff base derivative of the closely related (S)-(+)-1-(4-bromophenyl)-ethylamine has been successfully analyzed by X-ray diffraction. nih.gov The crystallographic data from such an analysis provides definitive proof of the molecule's absolute stereochemistry.

Table 1: Representative Crystallographic Data for a Chiral Brominated Phenyl-ethylamine Derivative

This table presents crystallographic data for (S)-(+)-1-(4-Bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine, a derivative of a closely related amine, illustrating the type of information obtained from single-crystal X-ray diffraction analysis. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₆H₁₆BrNO |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.6599 (11) |

| b (Å) | 7.9243 (10) |

| c (Å) | 34.353 (5) |

| V (ų) | 1540.8 (4) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation Type | Mo Kα |

| Absolute Structure Parameter | -0.026 (9) |

| Data sourced from a study on a derivative of (S)-(+)-1-(4-bromophenyl)-ethylamine. nih.gov |

In recent years, computational chemistry has emerged as a powerful tool to support and corroborate the assignment of absolute configuration. frontiersin.orgresearchgate.net This approach is particularly valuable when suitable crystals for X-ray diffraction cannot be obtained. The methodology involves comparing experimentally measured chiroptical spectra (like CD or Vibrational Circular Dichroism, VCD) with spectra calculated theoretically for a specific enantiomer. nih.gov

The process for this compound would typically involve the following steps:

Conformational Search: The first step is to identify all low-energy conformations of the (R)-enantiomer using molecular mechanics or other computational methods. researchgate.net

Quantum Mechanical Calculations: For each significant conformer, the geometry is optimized, and properties such as the CD or VCD spectrum are calculated using high-level quantum mechanical methods, most commonly Density Functional Theory (DFT). researchgate.netresearchgate.net

Spectral Averaging: The calculated spectra of the individual conformers are averaged based on their predicted relative populations (e.g., using a Boltzmann distribution) to generate a final theoretical spectrum for the (R)-enantiomer. researchgate.net

Comparison: This calculated spectrum is then compared to the experimental CD or VCD spectrum. A good match between the calculated spectrum for the (R)-configuration and the experimental spectrum provides strong evidence that the initial assignment of absolute configuration is correct. nih.gov

Studies on the closely related 1-(4-bromophenyl)-ethylamine have demonstrated the excellent agreement that can be achieved between experimental and DFT-calculated VCD spectra, allowing for confident assignment of the absolute configuration. researchgate.net

Applications of R 1 4 Bromo 2 Methyl Phenyl Ethylamine in Asymmetric Synthesis

Role as a Privileged Chiral Auxiliary and Inducer

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct a chemical reaction to favor the formation of one stereoisomer over another. The auxiliary is then removed, having imparted its chirality to the product. The phenylethylamine scaffold is a classic backbone for such auxiliaries, known for its effectiveness in inducing stereoselectivity.

Diastereoselective Synthesis of Complex Organic Molecules

The primary function of a chiral auxiliary like (R)-1-(4-Bromo-2-methyl-phenyl)-ethylamine would be to control the three-dimensional arrangement of atoms during a reaction, leading to the preferential formation of one diastereomer. By forming an amide with a prochiral carboxylic acid, for instance, the auxiliary's chiral environment can effectively shield one face of the resulting enolate, directing incoming electrophiles to the opposite face. This strategy is foundational in the synthesis of complex, stereochemically rich molecules.

Applications in the Preparation of Chiral Building Blocks and Advanced Intermediates

This chiral amine can serve as a precursor for creating a variety of enantiomerically pure building blocks essential for pharmaceutical and materials science. www.gov.uk The synthesis of chiral amino acids, alcohols, and other advanced intermediates often relies on the diastereoselective reactions controlled by a chiral auxiliary. chemicalbook.com After the stereoselective step, the auxiliary is cleaved, yielding the desired chiral molecule which can then be used in further synthetic steps.

Stereoselective Alkylation and Addition Reactions

Stereoselective alkylations are a key application for chiral auxiliaries based on the phenylethylamine framework. Amides formed from this compound and a carboxylic acid can be deprotonated to form a chiral enolate. The subsequent reaction of this enolate with an alkyl halide would proceed with high diastereoselectivity, dictated by the steric hindrance of the auxiliary. Similarly, it could be used to direct stereoselective conjugate additions and aldol (B89426) reactions, powerful C-C bond-forming methods in organic synthesis.

Development and Application of Chiral Ligands and Organocatalysts

Beyond its role as a stoichiometric auxiliary, the this compound moiety is a valuable building block for the construction of chiral ligands for metal-based catalysts and for metal-free organocatalysts.

Design of Metal-Catalyzed Asymmetric Reactions Utilizing Ligands Derived from this compound

The amine functionality provides a convenient handle for elaboration into more complex ligand structures, such as Schiff bases, phosphinamides, or bidentate ligands. For example, ligands derived from the related precursor, 4-bromo-2-methylaniline (B145978), have been designed for use in transition metal catalysis. wikipedia.org A ligand incorporating the this compound structure would create a specific chiral pocket around a metal center (e.g., Palladium, Rhodium, Iridium), enabling enantioselective transformations like asymmetric hydrogenations, C-H functionalizations, or cross-coupling reactions. biosynth.com The bromo- and methyl-substituents on the phenyl ring would play a crucial role in modulating the ligand's electronic and steric properties, thereby influencing the catalyst's activity and selectivity.

Table 1: Potential Metal-Catalyzed Asymmetric Reactions

| Reaction Type | Metal Center | Role of Ligand |

|---|---|---|

| Asymmetric Hydrogenation | Rhodium, Iridium, Ruthenium | Creates a chiral environment to selectively hydrogenate one face of a prochiral olefin or ketone. |

| Asymmetric Cross-Coupling | Palladium, Nickel | Controls the reductive elimination step to form a specific stereocenter. |

Construction of Novel Modular Organocatalysts Incorporating the Amine Moiety

The field of organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric reactions. The primary amine of this compound can act as a key component in various organocatalyst scaffolds. It can be incorporated into catalysts that operate via enamine or iminium ion intermediates, such as those used in Michael additions, aldol reactions, or Mannich reactions. The modular nature of this amine allows for its combination with other functional groups (e.g., thiourea, squaramide, or phosphoric acid moieties) to create bifunctional catalysts capable of activating both the nucleophile and the electrophile, often leading to high levels of stereocontrol.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-bromo-2-methylaniline |

| Palladium |

| Rhodium |

| Iridium |

| Ruthenium |

| Nickel |

| Schiff base |

| Phosphinamide |

| Thiourea |

| Squaramide |

Influence of Substituted Phenyl Ring on Ligand Performance in Asymmetric Catalysis

The efficacy of a chiral ligand in asymmetric catalysis is profoundly influenced by the electronic and steric properties of its substituents. In the case of this compound, the bromo and methyl groups on the phenyl ring play a critical role in determining the performance of ligands derived from it. The substitution pattern—a bromine atom at the para-position and a methyl group at the ortho-position—creates a unique stereoelectronic environment that impacts selectivity and reactivity in metal-catalyzed reactions.

The 4-bromo substituent is an electron-withdrawing group via induction but can also act as a weak π-donor. This electronic effect can modulate the electron density of the aromatic ring and, consequently, the properties of any metal center to which a ligand derived from this amine coordinates. In palladium-catalyzed reactions, for instance, the electronic nature of substituents on phosphine (B1218219) ligands can affect the catalytic activity and selectivity. nih.gov Generally, electron-withdrawing groups can enhance the π-acceptor properties of phosphine ligands, which can be beneficial in certain catalytic cycles.

The 2-methyl group introduces significant steric hindrance near the chiral center. This steric bulk is crucial for creating a well-defined chiral pocket around the metal catalyst. The position of this steric bulk can influence the facial selectivity of substrate approach to the catalytic center, thereby dictating the enantioselectivity of the transformation. nih.gov For example, in palladium-catalyzed asymmetric allenylic alkylation, the steric bulk of substituents on the ligand can affect both diastereoselectivity and enantioselectivity. researchgate.net Research on palladium(II) complexes with chiral amines, such as the structurally related (S)-(−)-1-(4-methylphenyl)ethylamine, demonstrates the importance of the amine ligand in creating a defined coordination environment around the metal. nih.gov The interplay between the steric effect of the ortho-methyl group and the electronic effect of the para-bromo group can lead to improved selectivity compared to unsubstituted or differently substituted phenylethylamine-based ligands.

The combination of these substituents can be advantageous. The bromo group's position makes it suitable for further functionalization via cross-coupling reactions, such as the Suzuki coupling, allowing for the synthesis of a diverse library of ligands with varied steric and electronic properties from a single precursor. mdpi.com The effectiveness of chiral phosphoramidite (B1245037) ligands derived from BINOL in providing high enantioselectivity in palladium-catalyzed reactions highlights the importance of a well-designed, sterically demanding chiral environment, a feature that the 2-methyl group in this compound would provide. nih.gov

As a Chiral Resolving Agent for Other Racemic Compounds

This compound serves as a valuable chiral resolving agent, a class of compounds used to separate racemic mixtures into their constituent enantiomers. wikipedia.org The process relies on the reaction of the racemic compound (often a carboxylic acid, but also alcohols or other functional groups after suitable derivatization) with a single enantiomer of the resolving agent. libretexts.orglibretexts.org In this case, the basic amine function of this compound reacts with a racemic acid to form a mixture of diastereomeric salts. pressbooks.pub

The resulting diastereomers, for instance, (R-acid)·(R-amine) and (S-acid)·(R-amine), possess different physical properties, most notably different solubilities in a given solvent system. libretexts.orgpbworks.com This difference allows for their separation by fractional crystallization. pbworks.com One diastereomeric salt will preferentially crystallize from the solution, leaving the other dissolved in the mother liquor. After separation of the solid salt by filtration, the pure enantiomer of the acid can be recovered by treatment with a strong acid, which protonates the carboxylate and liberates the chiral amine resolving agent. pressbooks.pub The resolving agent can often be recovered and reused. pressbooks.pub

Understanding Chiral Recognition Mechanisms in Resolution Processes

Chiral recognition is the fundamental process that allows a chiral resolving agent to differentiate between the two enantiomers of a racemic compound. In the context of resolution by diastereomeric salt formation, this recognition occurs at the molecular level during the crystallization process. pbworks.com The distinct three-dimensional arrangements of the chiral centers in the two diastereomers lead to different intermolecular interactions within the crystal lattice.

The mechanism is based on the differential stability and packing efficiency of the diastereomeric salt crystals. Key interactions governing this recognition include:

Hydrogen Bonding: The primary interaction is typically the ionic hydrogen bond between the protonated amine (–NH₃⁺) of the resolving agent and the carboxylate anion (–COO⁻) of the acid. The specific geometry and strength of this network of hydrogen bonds will differ between the two diastereomers.

Steric Interactions (Van der Waals Forces): The bulky substituents on both the chiral amine (the 4-bromo and 2-methyl groups) and the chiral acid create steric repulsions and attractions. The way these groups pack together in a crystal lattice is highly specific, and one diastereomer will typically form a more stable, lower-energy (and thus less soluble) crystal lattice than the other. pbworks.com

π-π Interactions: The phenyl ring of the resolving agent can engage in π-stacking interactions with aromatic moieties on the substrate, further stabilizing a particular crystal packing arrangement.

Spectroscopic and computational studies on similar systems, such as the interaction of (R)-1-(4-bromophenyl)-ethylamine with chiral stationary phases, confirm that chiral recognition relies on a combination of these interactions to form transient diastereomeric complexes. researchgate.net The presence of the ortho-methyl group provides steric bulk close to the stereocenter, while the para-bromo group influences the electronic properties of the phenyl ring, both of which are critical in defining the precise nature of the intermolecular forces that lead to effective chiral discrimination during crystallization. researchgate.net

Mechanistic Investigations of Reactions Involving R 1 4 Bromo 2 Methyl Phenyl Ethylamine

Exploration of Chiral Induction Mechanisms and Stereocontrol Elements

The (R)-configuration of the stereogenic center in 1-(4-bromo-2-methyl-phenyl)-ethylamine is a critical element for inducing chirality in subsequent chemical transformations. The primary amine provides a handle for the introduction of new chiral centers, and the efficacy of stereocontrol is a key area of investigation.

In enzymatic reactions, such as those catalyzed by reductive aminases (RedAms), the stereochemistry of the amine is crucial for the stereochemical outcome of the product. While specific studies on (R)-1-(4-bromo-2-methyl-phenyl)-ethylamine with RedAms are not extensively documented, general principles of stereocontrol in these enzymes offer valuable insights. The active site of a reductive aminase possesses distinct pockets for binding the amine substrate and a cofactor, such as NADPH. The stereoselectivity of the reaction, which involves the reduction of an intermediate imine, is governed by the specific orientation of the imine within the active site.

Molecular dynamics simulations on enzymes like fungal reductive aminase (MaRedAm) and bacterial imine reductase (AoIRED) have shown that modifying the steric bulk of amino acid residues in both the cofactor and substrate binding pockets can significantly influence and even invert the stereoselectivity. rsc.orgchemrxiv.org For instance, reducing steric hindrance near the cofactor binding site can enhance (R)-selectivity, while mutations that enlarge the substrate-binding pocket may lead to a loss of stereocontrol or an inversion to (S)-selectivity. rsc.orgchemrxiv.org These findings suggest that in reactions involving this compound, the precise fit of the molecule within a chiral environment, be it an enzyme active site or the coordination sphere of a chiral catalyst, is paramount for high diastereoselectivity.

The development of abiotic, sequence-defined macromolecules that can act as receptors has also opened new avenues for studying stereocontrolled interactions. chemrxiv.org Computational studies have demonstrated that the sequence of stereocenters in these oligomers leads to diverse structural complexes with guest molecules, highlighting the sensitivity of molecular recognition to stereochemistry. chemrxiv.org

Detailed Reaction Pathway Elucidation using Spectroscopic Techniques

The elucidation of reaction pathways for transformations involving this compound can be achieved through a combination of spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry are indispensable for identifying reactants, intermediates, and products.

For instance, in the synthesis of Schiff bases from primary amines and aldehydes, the reaction progress can be monitored by ¹H NMR by observing the disappearance of the aldehyde proton signal and the appearance of the imine proton signal. The formation of a Schiff base from (S)-(−)-1-(4-bromophenyl)ethylamine and 4-methoxyanisaldehyde has been confirmed through such spectroscopic analysis, providing a model for the reactivity of the (R)-enantiomer. nih.gov

Isothermal titration calorimetry (ITC) is another powerful technique for studying reaction thermodynamics, providing data on enthalpy and entropy changes. ed.gov This method can be applied to understand the binding affinity of this compound or its derivatives to metal centers or host molecules, which is crucial for understanding the thermodynamics of catalyst-substrate interactions.

Characterization of Key Intermediates and Transition States

The characterization of transient species like intermediates and transition states is fundamental to a complete mechanistic understanding. While direct observation of these species is often challenging, their existence and structure can be inferred from kinetic data, trapping experiments, and computational modeling.

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the catalytic cycle involves several key intermediates. For reactions involving the bromo-substituted aromatic ring of this compound, these would include an oxidative addition complex, a transmetalation intermediate, and a reductive elimination precursor. Studies on the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, a related compound, have utilized Density Functional Theory (DFT) to investigate the structural and electronic properties of the reactants and products. nih.govresearchgate.netmdpi.com Such computational approaches can also be used to model the transition states of the elementary steps in the catalytic cycle, providing insights into the reaction barriers and the factors that control selectivity.

For reactions at the amino group, such as the formation of an imine, the key intermediate is the carbinolamine, which is formed by the nucleophilic attack of the amine on the carbonyl carbon. The subsequent dehydration of the carbinolamine leads to the final imine product. The stability and reactivity of this intermediate can be influenced by the substituents on the phenyl ring.

Analysis of Substituent Effects (Bromo and Methyl Groups) on Reactivity, Selectivity, and Conformation

The bromo and methyl substituents on the phenyl ring of this compound exert significant electronic and steric effects that modulate its reactivity, selectivity, and conformation.

Electronic Effects: The bromine atom at the para-position is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution due to its electron-donating resonance effect. The methyl group at the ortho-position is an electron-donating group, activating the ring towards electrophilic substitution. The interplay of these electronic effects influences the reactivity of the aromatic ring. For instance, in electrophilic aromatic bromination, the structure of substituents has a marked effect on reaction rates and regioselectivity. nsf.gov

In the context of Suzuki coupling reactions involving the C-Br bond, the electronic nature of the substituents can influence the rate of oxidative addition of the aryl bromide to the palladium(0) catalyst. Studies on related systems have shown that both electron-donating and electron-withdrawing groups can be incorporated, though they can affect the reaction yields. nih.govresearchgate.netmdpi.com

Steric Effects: The ortho-methyl group introduces significant steric hindrance around the amino group and the adjacent C1 carbon of the phenyl ring. This steric bulk can influence the approach of reagents and affect the conformational preferences of the molecule. In catalytic reactions, the steric profile of the substrate is a key determinant of enantioselectivity. For example, in reductive amination, steric modifications to the enzyme's active site are a primary strategy for controlling the stereochemical outcome. rsc.orgchemrxiv.org

The steric hindrance from the ortho-methyl group can also impact the reactivity in coupling reactions. In some Suzuki coupling studies, ortho-substituted arylboronic acids have shown a lack of reactivity due to steric factors that hinder the transmetalation step. researchgate.net A similar effect could be anticipated for reactions at the bromine atom of this compound if the coupling partner is sterically demanding.

The conformation of the molecule, particularly the torsion angles between the phenyl ring and the ethylamine (B1201723) side chain, will be influenced by the steric repulsion between the methyl group and the aminoethyl moiety. This preferred conformation can, in turn, dictate how the molecule interacts with other chiral molecules or catalysts, thereby influencing stereochemical outcomes.

Computational Chemistry and Molecular Modeling Studies of R 1 4 Bromo 2 Methyl Phenyl Ethylamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For chiral amines like (R)-1-(4-Bromo-2-methyl-phenyl)-ethylamine, DFT calculations provide profound insights into their structural and reactive properties. These calculations are instrumental in understanding the molecule's behavior at an atomic level, guiding synthetic efforts, and explaining observed stereoselectivities. nih.govnih.gov

Investigation of Ground State Geometries and Conformational Preferences

The first step in the computational analysis of a molecule like this compound is to determine its most stable three-dimensional structure, or ground state geometry. Molecules can often exist in several different spatial arrangements, known as conformers, which have different energies. Identifying the lowest energy conformer is crucial as it represents the most populated state of the molecule under thermal equilibrium.

DFT methods, such as B3LYP combined with a suitable basis set (e.g., 6-31G* or larger), are used to perform geometry optimizations. This process systematically adjusts the positions of the atoms until a minimum on the potential energy surface is found. For a molecule with rotatable bonds, such as the C-N bond and the bond connecting the phenyl ring to the chiral center in this compound, multiple starting geometries must be considered to explore the conformational landscape thoroughly. figshare.com

For the analogous compound (R)-1-phenylethylamine, computational studies have explored its conformational space, identifying the preferred arrangements of the amino and phenyl groups. researchgate.net Similar calculations for this compound would reveal how the bromo and methyl substituents on the phenyl ring influence the molecule's preferred shape through steric and electronic effects.

The data below, derived from a DFT study on a host-guest complex of 1-phenylethylamine (B125046) (1-PEA), illustrates the type of structural parameters obtained from such calculations. acs.org These parameters define the precise geometry of the molecule.

Table 1: Illustrative DFT-Calculated Geometric Parameters for a 1-Phenylethylamine (1-PEA) Moiety Data sourced from a study on a [ZnNi-AmBis]·(1-PEA) complex. acs.org

This interactive table showcases typical bond lengths and angles determined by DFT calculations. The values for this compound would be expected to show variations due to the electronic and steric influence of the bromo and methyl substituents.

| Parameter | Atoms Involved | Bond Length (Å) / Angle (°) |

|---|---|---|

| Bond Length | N(1A)-C(7A) | 1.475 |

| Bond Length | C(7A)-C(8A) | 1.491 |

| Bond Length | C(7A)-C(1A) | 1.525 |

| Bond Angle | N(1A)-C(7A)-C(1A) | Not Provided |

| Bond Angle | N(1A)-C(7A)-C(8A) | Not Provided |

| Bond Angle | C(1A)-C(7A)-C(8A) | Not Provided |

Note: Specific angle values were not detailed in the provided source for the amine itself, but dihedral angles are a key output of conformational analysis. researchgate.net

Elucidation of Reaction Energetics and Transition State Structures

DFT calculations are a powerful tool for mapping out the energy profile of a chemical reaction. rsc.org This involves identifying the structures of the reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.net The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For reactions involving this compound, such as its use as a chiral auxiliary or its synthesis via asymmetric reduction, DFT can be used to model the entire reaction pathway. nih.gov For example, in an amine-catalyzed reaction, chemists can compute the energy barriers for different potential mechanisms to determine the most likely pathway. nih.gov Methods like the Synchronous Transit-Guided Quasi-Newton (QST2 or QST3) are commonly employed to locate transition state structures. researchgate.net

Computational studies on related amine syntheses have successfully used DFT to rationalize high stereoselectivity by comparing the activation energies of the transition states leading to different stereoisomers. researchgate.net The lower energy transition state corresponds to the major product observed experimentally. These calculations can reveal subtle non-covalent interactions, such as hydrogen bonds or steric clashes, that stabilize or destabilize a particular transition state. nih.gov

Table 2: Illustrative Reaction Energetics Data This table provides a hypothetical example of what DFT calculations might reveal about a reaction involving a chiral amine.

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants | 0.0 |

| 2 | Transition State (R-product) | +22.5 |

| 3 | Transition State (S-product) | +25.0 |

Prediction of Stereoselectivity in Asymmetric Reactions

One of the most valuable applications of computational chemistry in the context of chiral molecules is the prediction and rationalization of stereoselectivity. preprints.org DFT calculations can explain why a particular enantiomer or diastereomer is formed preferentially in a reaction. By modeling the transition states leading to all possible stereoisomeric products, the relative activation energies can be compared. A difference of just 1.4 kcal/mol in activation energy at room temperature corresponds to an enantiomeric ratio of approximately 90:10.

In the context of synthesizing or using this compound in an asymmetric reaction, DFT models would incorporate the chiral catalyst or auxiliary and the substrate. acs.org The calculations would reveal the precise three-dimensional arrangement of the molecules in the transition state, highlighting the key interactions that favor one stereochemical outcome over the other. acs.org This predictive capability is crucial for designing more efficient and selective catalysts and reaction conditions. preprints.org

Molecular Dynamics (MD) Simulations

While DFT calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion, conformational changes, and intermolecular interactions in a simulated environment that can include solvent molecules. nih.gov

Analysis of Ligand-Substrate Interactions in Catalytic Ensembles